2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that features a sulfonamide group, a phenoxy group, and an acetamide group
Preparation Methods
The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing potassium acetate. This method offers a one-pot synthesis pathway for related sulfonamides and acetamides. Industrial production methods often require the use of specific catalysts and controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for ortho-sulfonylation and di-tert-butyl dicarbonate for acylation reactions. Major products formed from these reactions include sulfonylated phenols and acetamides, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it has been studied for its potential antibacterial properties, as compounds with similar structures have shown moderate growth inhibition of bacteria in vitro. In medicine, it is being explored for its potential analgesic activity, as some related compounds have exhibited good analgesic effects comparable to or superior to paracetamol
Mechanism of Action
The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve enzyme inhibition and modulation of cellular processes.
Comparison with Similar Compounds
2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide can be compared with other similar compounds, such as 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamideOther similar compounds include N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide and N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide, which have shown promising biological activities.
Properties
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-2-3-10-19-25(21,22)16-8-6-14(7-9-16)24-13-17(20)18-12-15-5-4-11-23-15/h6-9,15,19H,2-5,10-13H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRUCKOFPZIIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.